molecular formula C₂₅H₂₄N₆O₄ B1160839 Dabigatran Carboxamide

Dabigatran Carboxamide

Cat. No.: B1160839
M. Wt: 472.5
Attention: For research use only. Not for human or veterinary use.
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Description

Dabigatran Carboxamide Ethyl Ester is a prodrug of dabigatran, a direct thrombin inhibitor developed by Boehringer Ingelheim. Upon oral administration, it is converted enzymatically to dabigatran, which binds to the active site of thrombin (factor IIa), preventing fibrinogen cleavage and thrombus formation . Its molecular formula is C₂₇H₂₈N₆O₄ (molecular weight: 500.55 g/mol), with structural features including a benzimidazole core and carboxamide groups critical for thrombin binding . Dabigatran’s reversible inhibition mechanism and high selectivity for thrombin distinguish it from other anticoagulants targeting upstream coagulation factors like factor Xa (fXa) .

Properties

Molecular Formula

C₂₅H₂₄N₆O₄

Molecular Weight

472.5

Synonyms

3-(2-(((4-Carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic Acid;  Dabigatran Etexilate Mesylate Impurity D

Origin of Product

United States

Comparison with Similar Compounds

Structural and Mechanistic Differences

Dabigatran vs. Rivaroxaban (fXa Inhibitor)
  • Target Specificity : Dabigatran inhibits thrombin (Ki = 10 nM), whereas rivaroxaban targets fXa (Ki = 5 nM) .
  • Binding Mode : Crystallographic studies reveal dabigatran forms hydrogen bonds with thrombin’s Asp33 and Tyr103 residues, stabilizing its reversible binding . In contrast, rivaroxaban occupies the S1 and S4 pockets of fXa via hydrophobic interactions and hydrogen bonding .
  • Reversibility : Both compounds exhibit reversible inhibition, allowing rapid offset of anticoagulant effects .
Dabigatran vs. Isonipecotamide Derivatives (1–3)
  • Potency: Isonipecotamide derivatives (1–3) show subnanomolar to nanomolar potency against fXa (Ki = 0.3–15 nM), comparable to rivaroxaban but distinct from dabigatran’s thrombin inhibition .
  • Structural Variations: Derivatives 1–3 differ in substituents (amidino vs. isopropyl groups) and substitution patterns (ortho vs. meta), affecting fXa binding affinity .
Dabigatran vs. Nafamostat (Covalent Inhibitor)
  • Inhibition Mechanism : Dabigatran reversibly inhibits thrombin, while nafamostat acts as a covalent, time-dependent inhibitor of both thrombin and fXa (Ki = 10 nM for thrombin) .
  • Clinical Utility : Nafamostat’s covalent mechanism confers prolonged activity but increases bleeding risk compared to dabigatran’s reversible action .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Target Ki (nM) Inhibition Type Selectivity Prodrug Conversion
Dabigatran Thrombin 10 Reversible High Yes (to dabigatran)
Rivaroxaban fXa 5 Reversible High No
Isonipecotamide 1 fXa 0.3 Reversible High No
Nafamostat Thrombin/fXa 10 Covalent Moderate No

Data sourced from enzymatic assays and crystallographic studies

Clinical and Analytical Considerations

  • Monitoring : Dabigatran requires specific assays (e.g., Hemoclot) for plasma concentration measurement due to variable pharmacokinetics, whereas rivaroxaban has more predictable dosing .
  • Safety : Dabigatran’s thrombin-specific inhibition reduces off-target effects compared to broader-spectrum inhibitors like nafamostat .

Q & A

Q. What are the key pharmacological mechanisms of dabigatran carboxamide, and how do they inform experimental design in anticoagulation studies?

this compound, a direct thrombin inhibitor, binds reversibly to thrombin’s active site, blocking fibrinogen cleavage and thrombus formation . To study its mechanisms, researchers should:

  • Use in vitro coagulation assays (e.g., thrombin time, ecarin clotting time) to quantify thrombin inhibition .
  • Compare pharmacokinetic/pharmacodynamic (PK/PD) profiles across doses (e.g., 110 mg vs. 150 mg) in animal models or human plasma .
  • Incorporate controls for renal function and drug-drug interactions, as dabigatran’s efficacy is influenced by creatinine clearance .

Q. What criteria determine appropriate dosing of this compound in nonvalvular atrial fibrillation (NVAF) patients, and how can these be validated in retrospective studies?

Dosing appropriateness hinges on renal function, age, and bleeding risk, as per guidelines (e.g., EMA, FDA). Methodological validation involves:

  • Multivariate regression analysis to identify factors (e.g., age ≥80, CrCl <30 mL/min) linked to underdosing .
  • Stratifying patient cohorts using electronic health records (EHRs) to assess real-world adherence to dosing guidelines .
  • Cross-referencing clinical outcomes (e.g., stroke, bleeding) with dosing deviations to quantify risk .

Advanced Research Questions

Q. How should researchers design a study to compare this compound’s efficacy with other direct oral anticoagulants (DOACs) in diverse clinical populations?

  • Population Stratification : Use propensity score matching to balance baseline characteristics (e.g., CHA₂DS₂-VASc scores, renal function) between dabigatran and comparator groups (e.g., rivaroxaban, apixaban) .
  • Endpoint Selection : Prioritize composite endpoints (e.g., stroke, systemic embolism, major bleeding) to capture net clinical benefit .
  • Statistical Power : Conduct sample size calculations based on hazard ratios (HRs) from prior meta-analyses (e.g., HR 1.58 for intracranial hemorrhage with rivaroxaban vs. dabigatran) .

Q. What methodological approaches resolve contradictions in clinical trial data regarding dabigatran’s association with myocardial infarction (MI)?

Contradictions arise from pooled analyses combining heterogenous trials. To address this:

  • Subgroup Analysis : Stratify trials by comparator (e.g., warfarin vs. placebo) and indication (e.g., NVAF vs. VTE) .
  • Individual Patient Data (IPD) Meta-Analysis : Adjust for confounding variables (e.g., prior MI, antiplatelet use) using IPD from phase II/III trials (n=42,484) .
  • Sensitivity Analysis : Exclude trials with high INR variability in warfarin arms to isolate dabigatran’s effect .

Q. How can researchers optimize coagulation assays for quantifying this compound in complex biological matrices (e.g., plasma, urine)?

  • Assay Selection :
Method Matrix Advantages Limitations
LC-MS/MSPlasma, urineHigh specificity, detects metabolitesCostly, requires expertise
Hemoclot®PlasmaClinically validated, correlates with bleeding riskAffected by hematocrit
  • Validation Criteria : Assess linearity (0–500 ng/mL), precision (CV <15%), and recovery rates (>85%) across matrices .

Methodological and Data Management Questions

What frameworks guide the formulation of research questions in dabigatran pharmacoeconomic studies?

Use PICO (Population: NVAF patients; Intervention: dabigatran; Comparator: warfarin; Outcome: cost per QALY) and FINER (Feasible, Novel, Ethical, Relevant) criteria . For example:

  • Compare long-term cost-effectiveness using Markov models with inputs from retrospective analyses (e.g., Medicare data, n=118,891) .

Q. How should researchers manage large datasets from multi-center dabigatran trials to ensure reproducibility?

  • Data Management Plans (DMPs) : Document data types (e.g., EHRs, lab results), storage protocols (FAIR principles), and access restrictions .
  • Code Sharing : Provide R/Python scripts for statistical analysis (e.g., Cox proportional hazards models) in supplementary materials .

Q. What strategies mitigate bias when conducting systematic reviews on dabigatran’s safety profile?

  • Search Strategy : Use Boolean operators (e.g., "dabigatran AND (bleeding OR thrombosis)") across MEDLINE, Embase, and Cochrane Library .
  • Risk of Bias Assessment : Apply ROBINS-I tool to observational studies and GRADE criteria for evidence quality .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with reporting standards in qualitative studies on dabigatran adherence?

Follow SRQR (Standards for Reporting Qualitative Research) guidelines:

  • Describe data collection methods (e.g., semi-structured interviews, focus groups) and analysis techniques (e.g., thematic analysis) .
  • Report participant demographics (e.g., age, comorbidities) and reflexivity statements to address researcher bias .

Q. What ethical considerations arise when studying dabigatran in vulnerable populations (e.g., elderly, renal impairment)?

  • Informed Consent : Use simplified protocols for cognitively impaired patients .
  • Safety Monitoring : Implement DSMBs (Data Safety Monitoring Boards) to review bleeding events and dose adjustments .

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